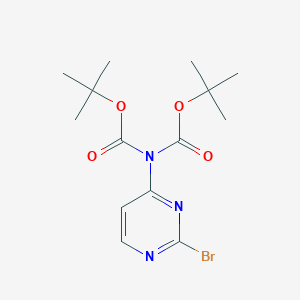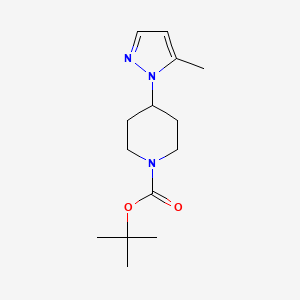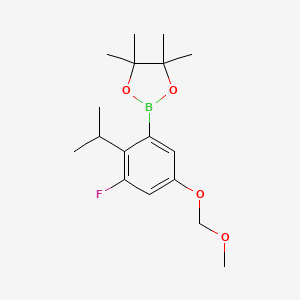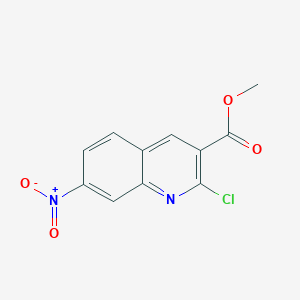
5-fluoro-2-(1-piperazinylmethyl)Phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-2-(1-piperazinylmethyl)Phenol: is a fluorinated phenol derivative with a piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-(1-piperazinylmethyl)Phenol typically involves the following steps:
Fluorination: Introduction of a fluorine atom into the phenol ring.
Piperazine Substitution: Attachment of the piperazine moiety to the fluorinated phenol.
One common method involves the reaction of 5-fluoro-2-hydroxybenzyl chloride with piperazine under basic conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-fluoro-2-(1-piperazinylmethyl)Phenol: undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The fluorine atom can be reduced under specific conditions.
Substitution: The piperazine moiety can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
Oxidation: Formation of 5-fluoro-2-(1-piperazinylmethyl)quinone.
Reduction: Formation of 5-fluoro-2-(1-piperazinylmethyl)benzene.
Substitution: Formation of various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
5-fluoro-2-(1-piperazinylmethyl)Phenol: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its fluorine atom, which can be detected using NMR spectroscopy.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-fluoro-2-(1-piperazinylmethyl)Phenol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the piperazine moiety can modulate its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
5-fluoro-2-(1-piperazinylmethyl)Phenol: can be compared with other fluorinated phenols and piperazine derivatives:
5-fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol: Similar in having a fluorinated phenol core but differs in the attached moiety, which affects its chemical and biological properties.
5-fluoro-2-(isoxazol-5-yl)phenol: Another fluorinated phenol with an isoxazole ring, used in different applications.
The uniqueness of This compound lies in its combination of a fluorinated phenol and a piperazine moiety, which imparts distinct chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C11H15FN2O |
|---|---|
Molekulargewicht |
210.25 g/mol |
IUPAC-Name |
5-fluoro-2-(piperazin-1-ylmethyl)phenol |
InChI |
InChI=1S/C11H15FN2O/c12-10-2-1-9(11(15)7-10)8-14-5-3-13-4-6-14/h1-2,7,13,15H,3-6,8H2 |
InChI-Schlüssel |
DZEFGMJQILWJQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CC2=C(C=C(C=C2)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


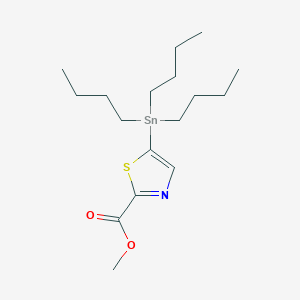
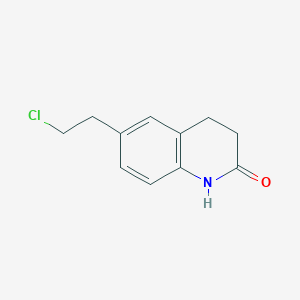
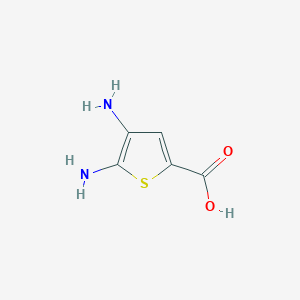
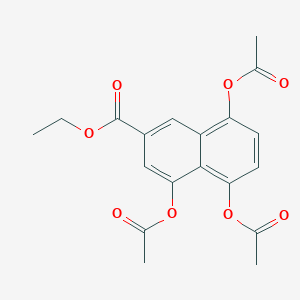
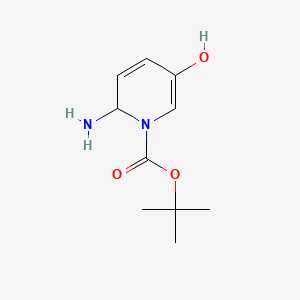
![2,3-Dihydropyrazolo[5,1-b]oxazole-3-methanol](/img/structure/B13926737.png)
